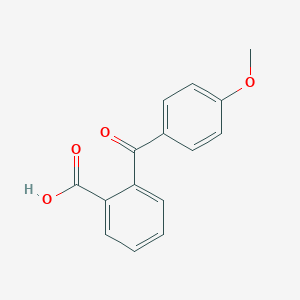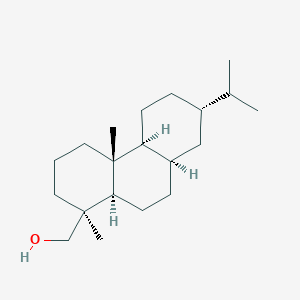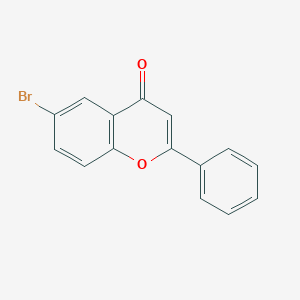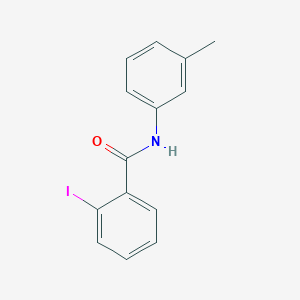
2-iodo-N-(3-methylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-iodo-N-(3-methylphenyl)benzamide, also known as IMB-1, is a chemical compound that has shown potential in scientific research for its unique properties. This compound is primarily used in the field of medicinal chemistry for its ability to interact with biological systems and produce specific effects. The following paper will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-iodo-N-(3-methylphenyl)benzamide.
Mecanismo De Acción
The mechanism of action of 2-iodo-N-(3-methylphenyl)benzamide involves the interaction of the compound with specific biological targets, such as enzymes or receptors. This interaction can result in the inhibition or activation of these targets, leading to various biological effects. For example, the inhibition of β-lactamase by 2-iodo-N-(3-methylphenyl)benzamide can lead to the increased effectiveness of β-lactam antibiotics, which are commonly used to treat bacterial infections.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-iodo-N-(3-methylphenyl)benzamide are dependent on the specific biological targets that are affected by the compound. For example, the inhibition of acetylcholinesterase by this compound can lead to an increase in the levels of acetylcholine, which is a neurotransmitter that is involved in various physiological processes, such as muscle contraction and cognitive function. Additionally, the anti-inflammatory effects of 2-iodo-N-(3-methylphenyl)benzamide can lead to a reduction in inflammation, which is a common symptom of various diseases, such as arthritis and asthma.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-iodo-N-(3-methylphenyl)benzamide in lab experiments is its ability to interact with specific biological targets, which can lead to the production of specific effects. Additionally, the synthesis of this compound is relatively straightforward, which makes it a viable option for large-scale experiments. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 2-iodo-N-(3-methylphenyl)benzamide in scientific research. One potential direction is the development of more potent inhibitors of specific enzymes, such as β-lactamase, which could lead to the development of more effective antibiotics. Additionally, the anti-inflammatory effects of this compound could be further explored for the development of new treatments for various inflammatory diseases. Finally, the potential use of 2-iodo-N-(3-methylphenyl)benzamide as a treatment for cancer could be further explored through the development of more specific inhibitors of cancer-related targets.
Métodos De Síntesis
The synthesis of 2-iodo-N-(3-methylphenyl)benzamide involves a multi-step process that includes the use of various reagents and solvents. The first step involves the reaction of 3-methylbenzoyl chloride with potassium iodide in the presence of a catalyst, such as copper powder. This reaction produces 2-iodo-3-methylbenzoic acid, which is then converted to 2-iodo-N-(3-methylphenyl)benzamide through the use of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a secondary amine, such as N-methylmorpholine.
Aplicaciones Científicas De Investigación
2-iodo-N-(3-methylphenyl)benzamide has been found to have various applications in scientific research. One of the primary uses of this compound is in the field of medicinal chemistry, where it is used to study the interactions between biological systems and chemical compounds. This compound has been shown to have potential as an inhibitor of various enzymes, such as β-lactamase and acetylcholinesterase, which are involved in the breakdown of important biological molecules. Additionally, 2-iodo-N-(3-methylphenyl)benzamide has been found to have potential as an anti-inflammatory agent, as well as a potential treatment for cancer.
Propiedades
Número CAS |
58494-86-3 |
|---|---|
Nombre del producto |
2-iodo-N-(3-methylphenyl)benzamide |
Fórmula molecular |
C14H12INO |
Peso molecular |
337.15 g/mol |
Nombre IUPAC |
2-iodo-N-(3-methylphenyl)benzamide |
InChI |
InChI=1S/C14H12INO/c1-10-5-4-6-11(9-10)16-14(17)12-7-2-3-8-13(12)15/h2-9H,1H3,(H,16,17) |
Clave InChI |
FEYWOEBWSQHNMG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2I |
SMILES canónico |
CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



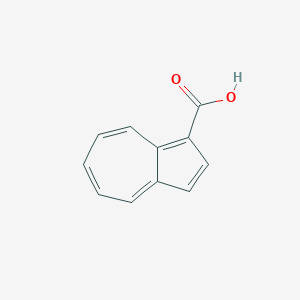
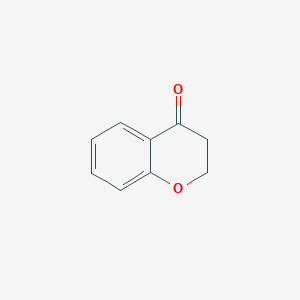
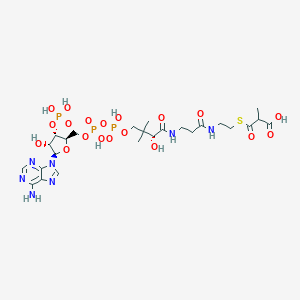
![Spiro[5.6]dodecan-7-ol](/img/structure/B74359.png)


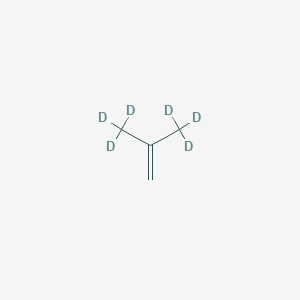
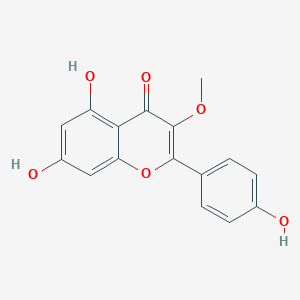
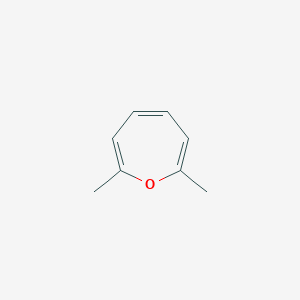

![5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene](/img/structure/B74373.png)
